molecular formula C28H28N2O3S B2950613 N-(5-methoxybenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide CAS No. 1171503-79-9

N-(5-methoxybenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide

Cat. No.: B2950613
CAS No.: 1171503-79-9
M. Wt: 472.6
InChI Key: SEGIIYDXPUFJRH-UHFFFAOYSA-N
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Description

N-(5-methoxybenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide is a synthetic small molecule of significant interest in medicinal chemistry and infectious disease research. Its structure, featuring a 5-methoxybenzo[d]thiazole core linked to a 3,3-diphenylpropanamide moiety and a tetrahydrofuran-2-ylmethyl group, suggests potential as a scaffold for developing novel therapeutic agents. Compounds within the benzothiazole and benzisothiazole families have been investigated for their activity against viral infections, including the treatment or prevention of Hepatitis C virus (HCV) infection . Furthermore, structurally related thioalkyl-benzoxazole compounds have been identified as prodrugs that are bioactivated by specific bacterial enzymes, such as MymA in Mycobacterium tuberculosis , indicating a promising mechanism for targeting intracellular pathogens . This molecule is provided exclusively for research and further manufacturing applications, such as in vitro binding assays, mechanism of action studies, and as a building block for the synthesis of novel analogues. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O3S/c1-32-22-14-15-26-25(17-22)29-28(34-26)30(19-23-13-8-16-33-23)27(31)18-24(20-9-4-2-5-10-20)21-11-6-3-7-12-21/h2-7,9-12,14-15,17,23-24H,8,13,16,18-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEGIIYDXPUFJRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)N(CC3CCCO3)C(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

Thiazol vs. Benzo[d]thiazol Derivatives
  • N-(4-Chloro-2-(5-fluoropyridin-3-yl)thiazol-5-yl)-N-(prop-2-yn-1-yl)-3-((3,3,3-trifluoropropyl)sulfinyl)propanamide (FA7) (): Core: Simple thiazol ring (vs. benzo[d]thiazol in the target compound). Substituents: Chloro, fluoropyridinyl, and sulfinyl groups enhance electrophilicity and pesticidal activity.
Thiazolidinone Derivatives
  • (Z)-N-(3-Hydroxyphenyl)-3-(5-(4-Methylbenzylidene)-4-Oxo-2-Thioxothiazolidin-3-yl)Propanamide (): Core: Thiazolidinone (a 5-membered ring with a ketone and thioxo group). Substituents: 4-Methylbenzylidene and hydroxyphenyl groups introduce hydrogen-bonding capacity. The thiazolidinone core is more polar than benzo[d]thiazol, likely reducing blood-brain barrier penetration .

Substituent Effects

Electron-Donating vs. Electron-Withdrawing Groups
  • N-[5-(2,3-Dichlorobenzyl)-1,3-Thiazol-2-yl]-3-(5-Methyl-2-Furyl)Propanamide ():
    • Substituents: Dichlorobenzyl (electron-withdrawing) and methylfuryl (electron-donating).
    • The dichlorobenzyl group may enhance stability against oxidative metabolism compared to the target compound’s methoxy group .
Bulk and Steric Effects
  • N-(5-Ethyl-1,3,4-Thiadiazol-2-yl)-3-Phenylpropanamide ():
    • Substituents: Ethyl and phenyl groups provide moderate steric hindrance.
    • The 3,3-diphenyl groups in the target compound create greater steric bulk, which could hinder binding to flat enzymatic pockets .

Functional Group Comparisons

Tetrahydrofuran vs. Other Heterocycles
  • N-(4-Chloro-2-(Pyridin-3-yl)Thiazol-5-yl)-N-(Prop-2-yn-1-yl)-3-((3,3,3-Trifluoropropyl)Thio)Propanamide ():
    • Side Chain: Propynyl group (linear alkyne) vs. THF-methyl in the target compound.
    • The THF group’s oxygen atom may improve solubility in polar solvents, whereas the propynyl group prioritizes hydrophobic interactions .
Sulfinyl vs. Sulfanyl Groups
  • This modification could enhance pesticidal activity by improving target binding .

Structural-Activity Relationship Insights

  • Benzo[d]thiazol vs.
  • THF-Methyl Group : The oxygen atom in THF may improve aqueous solubility, a critical factor for oral bioavailability, compared to purely aliphatic side chains .
  • Diphenylpropanamide : The bulky 3,3-diphenyl groups could reduce metabolic degradation by cytochrome P450 enzymes, extending half-life .

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthetic route for this compound?

  • Methodological Guidance :

  • Start with modular synthesis of the benzothiazole core (5-methoxybenzo[d]thiazol-2-amine) via cyclization of substituted thioureas or thioamides under acidic conditions (e.g., POCl₃ or H₂SO₄) .
  • Introduce the tetrahydrofuran (THF) moiety via alkylation or reductive amination, ensuring steric hindrance is minimized by using polar aprotic solvents (DMF or DMSO) and catalysts like K₂CO₃ .
  • Couple the diphenylpropanamide group using carbodiimide-based coupling agents (EDC/HOBt) in anhydrous dichloromethane .
  • Validate intermediate purity via TLC (Silica Gel 60 F254) and NMR (DMSO-d₆, 400 MHz) .

Q. How should researchers characterize the compound’s structural integrity?

  • Methodological Guidance :

  • Use ¹H/¹³C NMR to confirm proton environments (e.g., methoxy group at δ ~3.8 ppm, THF methylene protons at δ ~3.4–3.6 ppm) and aromatic ring integration .
  • Analyze IR spectroscopy for amide C=O stretches (~1650–1700 cm⁻¹) and thiazole C=N (~1600 cm⁻¹) .
  • Perform elemental analysis (CHNS) to verify stoichiometry, with deviations ≤0.4% indicating purity .
  • Confirm crystallinity via X-ray diffraction if single crystals are obtained (e.g., hydrogen-bonded dimers as in related thiazole derivatives) .

Q. What in vitro assays are suitable for preliminary biological screening?

  • Methodological Guidance :

  • Test antimicrobial activity using broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi, with MIC values ≤50 µg/mL considered promising .
  • Evaluate cytotoxicity via MTT assays on human cell lines (e.g., HEK-293), using IC₅₀ thresholds <100 µM for further study .
  • Screen for enzyme inhibition (e.g., COX-2 or PFOR) using fluorometric assays, comparing to reference inhibitors like celecoxib or nitazoxanide .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Methodological Guidance :

  • Synthesize analogs with modified substituents (e.g., replacing methoxy with nitro or halogens) to assess electronic effects on bioactivity .
  • Replace the THF group with alternative heterocycles (e.g., pyrrolidine or piperidine) to study steric/electronic contributions to target binding .
  • Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., PFOR enzyme), focusing on hydrogen bonds (amide NH to Asp/Glu residues) and π-π stacking (diphenyl groups with hydrophobic pockets) .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Methodological Guidance :

  • For ambiguous NMR peaks , employ 2D techniques (HSQC, HMBC) to assign overlapping signals (e.g., distinguishing THF methylene protons from aromatic protons) .
  • Address crystalline polymorphism via differential scanning calorimetry (DSC) or variable-temperature XRD to identify metastable forms .
  • Cross-validate mass spectrometry (HRMS) data with computational tools (e.g., ChemDraw isotope simulation) to confirm molecular ion peaks .

Q. How can researchers optimize pharmacokinetic properties for in vivo studies?

  • Methodological Guidance :

  • Improve solubility via salt formation (e.g., hydrochloride salts) or co-solvents (PEG-400/Cremophor EL) .
  • Assess metabolic stability using liver microsome assays (human/rat), monitoring CYP450-mediated degradation via LC-MS/MS .
  • Modify the THF moiety to enhance blood-brain barrier penetration (e.g., introducing lipophilic alkyl chains) while maintaining potency .

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